molecular formula C13H9BrClNO B138813 2-Amino-5-bromo-2'-chlorobenzophenone CAS No. 60773-49-1

2-Amino-5-bromo-2'-chlorobenzophenone

Cat. No. B138813
CAS RN: 60773-49-1
M. Wt: 310.57 g/mol
InChI Key: GTLLBGFJGUJABH-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-2'-chlorobenzophenone is a compound that has been studied in various contexts due to its potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, involves modifications to the thiophene nucleus and the arylpiperazine moiety to enhance allosteric activity at the A1 adenosine receptor . Although the synthesis of this compound is not explicitly described, the methodologies applied to similar compounds suggest that targeted substitutions on the phenyl ring can significantly affect the activity and properties of the resulting molecules.

Molecular Structure Analysis

The molecular structure of 2-amino-5-chlorobenzophenone has been characterized using spectroscopic techniques such as FT-IR, FT-Raman, and NMR . These studies provide a foundation for understanding the structural features of this compound, as the addition of a bromine atom would likely influence the electronic distribution and potentially the molecular geometry due to its larger size and higher electronegativity compared to chlorine.

Chemical Reactions Analysis

The reactivity of 2-amino-5-chlorobenzophenone has been explored through its interactions with various reagents. For instance, its reaction with HCl in a MeOH–H2O mixture results in a complex set of products, including chlorinated and methylated derivatives, as well as cyclization products . This suggests that this compound may also undergo similar reactions, with the bromine atom possibly influencing the reaction pathways and kinetics.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-chlorobenzophenone have been studied, revealing its potential as an organic nonlinear optical material with second harmonic generation capabilities . The presence of a bromine atom in this compound would likely alter these properties, potentially enhancing its utility in optical applications. Additionally, the spectrofluorimetric determination of 2-amino-5-chlorobenzophenone as an impurity in pharmaceuticals indicates its chemical stability and the feasibility of its detection at low concentrations .

Scientific Research Applications

Spectrofluorimetric Determination

2-Amino-5-bromo-2'-chlorobenzophenone has been utilized in the spectrofluorimetric determination of impurities. For instance, its application in determining 2-amino-5-chlorobenzophenone impurities in chlordiazepoxide hydrochloride by oxidation to 2-chloro-9-acridanone with subsequent spectrofluorimetric measurement is notable (Szekelhidi, Lapat & Hornyák, 1989).

Interaction with Glycine and Glutamate NMDA Receptors

This compound, as a metabolite of phenazepam, has shown interaction with glycine and glutamate NMDA receptors in hippocampal rat pyramidal neurons. It demonstrated an inhibitory effect on glycine receptors and a weak potentiation of NMDA receptor-mediated currents (Kopanytsia, 2003).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potential skeletal muscle relaxants have been conducted. This involved the preparation of novel derivatives and their assessment for central nervous system activity and skeletal muscle relaxant properties (Singh, Devi & Prasad, 2015).

Electroanalytical Studies

Electroanalytical studies of aminohalogenbenzophenones, including this compound, have been performed. These studies are crucial for understanding the oxidative behavior of these compounds and their potential applications in analytical chemistry (Fernandez et al., 1995).

High-Performance Liquid Chromatography

The compound's determination using high-performance liquid chromatography with electrochemical detection has been explored. This methodology is significant in the analysis of metabolites of psychotropic drugs (Rodriguez, Jiménez & Alonso, 1992).

Nonlinear Optical Material Research

Research into the properties of 2-amino-5-chlorobenzophenone as a nonlinear optical material has been conducted. Studies have focused on crystal growth, characterizing its mechanical and optical properties, and its potential in applications like second harmonic generation (Babu et al., 2004).

Kinetic Studies

Kinetic studies involving 2-amino-5-chlorobenzophenone have been conducted to understand its reaction dynamics with various agents. These studies provide insights into the compound's chemical behavior under different conditions (Nudelman & Waisbaum, 1997).

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-bromo-2’-chlorobenzophenone is the GABA_A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

2-Amino-5-bromo-2’-chlorobenzophenone, as an active metabolite of phenazepam, interacts with the GABA_A receptor . It enhances the effect of the neurotransmitter GABA on the receptor, which leads to an increase in inhibitory effects on neuronal excitability .

Biochemical Pathways

The compound affects the GABAergic pathway . By enhancing the action of GABA at the GABA_A receptor, it increases the influx of chloride ions into the neuron. This hyperpolarizes the neuron and makes it less likely to depolarize and fire an action potential . The downstream effect is a decrease in neuronal excitability, leading to sedative and anxiolytic effects .

Pharmacokinetics

As a benzodiazepine derivative, it is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular effect of 2-Amino-5-bromo-2’-chlorobenzophenone’s action is the enhancement of GABA’s effect on the GABA_A receptor . The cellular effect is a decrease in neuronal excitability, which manifests as sedative and anxiolytic effects .

Action Environment

The action, efficacy, and stability of 2-Amino-5-bromo-2’-chlorobenzophenone can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual (such as liver function, which could affect drug metabolism), and genetic factors that could influence the individual’s response to the drug .

properties

IUPAC Name

(2-amino-5-bromophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLLBGFJGUJABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209598
Record name 5-Bromo-2'-chloro-2-aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60773-49-1
Record name 5-Bromo-2'-chloro-2-aminobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060773491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2'-chloro-2-aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chlorobenzoyl chloride (177 mL, 1.4 mol) was cooled in a 2-L flask equipped with a condenser and a thermometer to 0° C. with an ice-water bath and 4-bromoaniline (100 g, 0.58 mol) was added to the cooled solution. The mixture was heated to 120° C. and kept at this temperature for 1 h until analysis by TLC indicated 4-bromoaniline had been consumed (EtOAc:hexane, 1:4). The solution was heated to 160° C. and anhydrous ZnCl2 (95 g, 0.70 mol, flamed dried) was added in one portion. The temperature was increased to 195° C. and stirring was maintained at this temperature for 3 hr until no more bubbles were evolved. The mixture was cooled to 120° C. and aq HCl (12%, 350 mL) was added dropwise slowly. The mixture was kept at reflux for 20 min, after which the aq layer was poured off. This procedure with aq HCl was repeated 4 times. Water (350 mL) was then added, and the mixture held at reflux for 20 min and then the water was poured off. This was repeated several times until the solid was not a block any more. Then H2SO4 (72%, 700 mL) was added to the residue and the mixture was heated to reflux for about 1 hr until the reaction mixture became a homogeneous dark colored solution. The hot acidic solution was poured into a mixture of ice and water with stirring. The precipitate which resulted was filtered and washed with a large amount of cold water until the pH value of the solid was about 6. The solid was then suspended in ice water and aq NaOH (40%, 290 mL) was added carefully. The mixture which-resulted was stirred for 2 hrs. The solid was filtered and washed with ice water. The suspension of the solid in ice water was adjusted carefully to approximately pH=3 with aq H2SO4 (40%) dropwise. The solid which remained was filtered and washed with water to neutrality. The yellow solid 19 (66.1 g, 37.0%) was dried and used directly in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 6.49 (s, br, 2H), 6.65 (d, 1H, J=8.82 Hz), 7.26-7.8 (m, 6H).
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177 mL
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350 mL
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350 mL
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700 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of ABPH in the brain?

A1: Research indicates that ABPH interacts with NMDA receptors in the hippocampus, a brain region crucial for learning and memory. Specifically, ABPH demonstrates inhibitory effects on glycine receptors, which are essential co-agonists of NMDA receptors. [, ] This suggests that ABPH might modulate NMDA receptor function by influencing glycine binding. Interestingly, prolonged incubation with ABPH showed a weak potentiation of NMDA receptor-mediated currents. [, ] This biphasic effect on NMDA receptors warrants further investigation to understand its implications fully.

Q2: Why is it important to study ABPH in the context of phenazepam's effects?

A2: ABPH is a metabolite of phenazepam, meaning it's formed as the body breaks down the drug. The research highlights that ABPH is not simply an inactive byproduct but exerts distinct effects on neuronal activity. [, ] Understanding ABPH's actions is crucial for a complete picture of phenazepam's overall effects in the body. It suggests that some of phenazepam's effects might be mediated or modulated by its metabolites, adding a layer of complexity to its pharmacological profile.

Q3: What are the potential implications of ABPH's effects on NMDA receptors?

A3: NMDA receptors are critical for various neurological processes, including learning, memory, and synaptic plasticity. While the research on ABPH is preliminary, its interaction with these receptors suggests potential implications for these processes. [, ] Further research is needed to explore the full extent and consequences of ABPH's modulation of NMDA receptor function. This knowledge could contribute to a more nuanced understanding of phenazepam's effects and potentially guide the development of new therapeutic strategies targeting NMDA receptors.

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